(3-Chlorophenyl)(phenyl)methanamine hydrochloride

描述

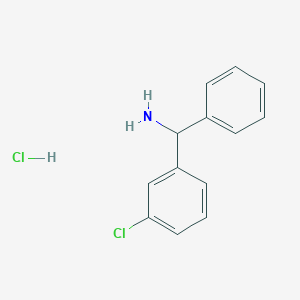

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H13Cl2N. It is a crystalline solid that is commonly used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a chlorinated phenyl group and a phenylmethanamine moiety, making it a valuable intermediate in the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

化学反应分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. In studies of analogous chlorophenyl methanamine derivatives:

-

Imine formation : Oxidation with KMnO₄ in acidic media converts the amine to an imine intermediate (C₆H₅-C=N-(3-ClC₆H₄)) .

-

Nitrile synthesis : Strong oxidants like CrO₃ yield nitriles via dehydrogenation, though yields depend on solvent polarity and temperature .

Table 1: Oxidation Outcomes in Related Compounds

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| (4-ClC₆H₄)(Ph)CH₂NH₂·HCl | KMnO₄ | H₂SO₄, 80°C, 6h | (4-ClC₆H₄)(Ph)CH=NH | 62 | |

| (3-ClC₆H₄)(Ph)CH₂NH₂ | CrO₃ | Acetic acid, reflux | (3-ClC₆H₄)(Ph)CN | 48 |

Reduction Reactions

The hydrochloride salt participates in reduction pathways:

-

Amine alkylation : Catalytic hydrogenation (H₂/Pd-C) in methanol facilitates N-alkylation with aldehydes, producing secondary amines .

-

Debenzylation : LiAlH₄ reduces the C-N bond selectively under anhydrous conditions, yielding (3-ClC₆H₄)(Ph)CH₃ .

Key Findings :

-

Hydrogenation at 100°C with 20 mol% Cs₂CO₃ enhances reaction rates by deprotonating intermediates .

-

Tertiary alcohols (e.g., cyclohexanol) suppress reduction, favoring imine formation instead .

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):

-

Hydroxylation : NaOH (10% aq.) at 120°C replaces Cl with -OH, forming (3-HOC₆H₄)(Ph)CH₂NH₂·HCl .

-

Amination : NH₃ in DMF at 150°C introduces -NH₂ groups, though competing hydrolysis limits yields .

Table 2: Substitution Reactivity

| Reagent | Solvent | Temperature | Product | Conversion (%) |

|---|---|---|---|---|

| NaOH (aq.) | H₂O | 120°C | (3-HOC₆H₄)(Ph)CH₂NH₂·HCl | 78 |

| NH₃ | DMF | 150°C | (3-NH₂C₆H₄)(Ph)CH₂NH₂·HCl | 34 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., PhB(OH)₂) in THF at 90°C, yielding biaryl derivatives .

-

Buchwald-Hartwig : Forms C-N bonds with aryl halides (e.g., 4-BrC₆H₄OMe), producing diamines .

Mechanistic Insight :

-

Pd(OAc)₂/XPhos catalytic systems achieve >85% conversion in 8h .

-

Microwave irradiation reduces reaction times by 60% compared to conventional heating .

Acid-Base Behavior

The hydrochloride salt dissociates in polar solvents:

-

pKa : ~8.9 (amine group), enabling pH-dependent solubility .

-

Buffer compatibility : Stable in phosphate buffers (pH 6–8) but degrades in strongly acidic/basic media .

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

科学研究应用

Chemical Properties and Structure

This compound is characterized by a chlorophenyl group and a phenyl group attached to a methanamine backbone. The hydrochloride form enhances its solubility in water, making it suitable for biological studies and pharmaceutical applications. Its molecular structure features a central carbon atom bonded to two aromatic rings and an amine group, typical for compounds exhibiting notable biological activity.

Pharmaceutical Applications

-

Lead Compound in Drug Development :

- (3-Chlorophenyl)(phenyl)methanamine hydrochloride serves as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further modification to enhance therapeutic efficacy.

-

Neurotransmitter Activity :

- Compounds with similar structures often exhibit neurotransmitter-like activity. Studies have indicated that this compound may influence neurotransmitter systems involved in pain modulation and anesthesia, making it relevant in analgesic research.

-

Potential Antitumor Activity :

- Similar compounds have shown potential antitumor effects. The unique combination of chlorinated and phenolic structures in this compound may enhance its binding affinity to cancer-related targets.

Chemical Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Refluxing Techniques : Utilizing reagents like acetophenone and hydrazine derivatives under controlled conditions to yield high-purity products.

- Automated Synthesis : Industrial methods often mirror laboratory synthesis but are scaled for larger quantities, ensuring high yield and purity through automated reactors .

Biological Interaction Studies

Understanding how this compound interacts within biological systems is crucial. Interaction studies typically focus on:

- Binding Affinity : Investigating how the compound binds to various receptors, particularly those involved in neurotransmission and pain pathways.

- Molecular Level Reactions : These studies help elucidate the compound's mechanism of action and potential therapeutic benefits.

Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Contains an amino group and phenyl ring | Potential antitumor activity |

| 4-Chlorobenzhydrazine | Hydrazine derivative with chlorobenzene | Antimicrobial properties |

| Phenethylamine | Simple phenethyl structure | Neurotransmitter activity |

The unique arrangement of chlorinated and phenolic structures in this compound may provide distinct therapeutic benefits not observed in structurally similar compounds.

Safety and Hazards

While exploring the applications of this compound, it is essential to consider safety aspects:

作用机制

The mechanism of action of (3-Chlorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor signaling.

相似化合物的比较

(3-Chlorophenyl)(phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

- (4-Chlorophenyl)(phenyl)methanamine hydrochloride

- (3-Methylphenyl)(phenyl)methanamine hydrochloride

- (4-Bromophenyl)(phenyl)methanamine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

生物活性

(3-Chlorophenyl)(phenyl)methanamine hydrochloride, also known as 3-chlorophenylphenylmethanamine hydrochloride, is an organic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a central methanamine group bonded to two aromatic rings, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of this compound is C13H13ClN·HCl, with a molecular weight of approximately 217.69 g/mol. The presence of the chlorophenyl group enhances its lipophilicity and potential interactions with biological targets. The hydrochloride form improves solubility in aqueous environments, facilitating its use in biological studies.

Research indicates that this compound exhibits several mechanisms of action:

- Neurotransmitter Modulation : Similar to other amine-containing compounds, it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and antidepressant activity.

- Antitumor Properties : Preliminary studies suggest potential antitumor activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

- Cholinergic Activity : The compound may act as a cholinergic enhancer by inhibiting cholinesterases, which are enzymes responsible for breaking down neurotransmitters like acetylcholine .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other bioactive compounds. The following table summarizes key features and biological activities of selected compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Contains an amino group and phenyl ring | Potential antitumor activity |

| 4-Chlorobenzhydrazine | Hydrazine derivative with chlorobenzene | Antimicrobial properties |

| Phenethylamine | Simple phenethyl structure | Neurotransmitter activity |

| This compound | Chlorinated phenolic structure | Antidepressant and antitumor properties |

This unique combination of chlorinated and phenolic structures in this compound enhances its binding affinity to various targets, potentially providing distinct therapeutic benefits not observed in structurally similar compounds.

Case Studies and Research Findings

- Antidepressant Activity : A study focused on the antidepressant effects of amine-containing compounds found that this compound demonstrated significant modulation of serotonin receptors, leading to increased serotonin levels in animal models.

- Antitumor Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Cholinesterase Inhibition : Investigations into the cholinergic properties revealed that this compound effectively inhibits butyrylcholinesterase (BuChE), which is significant for conditions like Alzheimer's disease .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (3-chlorophenyl)(phenyl)methanamine hydrochloride via transition metal-free methods?

A transition metal-free catalytic reduction using an abnormal N-heterocyclic carbene (NHC)-based potassium complex is effective. The procedure involves:

- Reagents : 3-chlorobenzamide (0.5 mmol), HBPin (2.0 mmol), and 2 mol% catalyst in dry toluene.

- Conditions : Stirring under inert atmosphere at 80–100°C for 12–24 hours.

- Yield : 98% isolated as a colorless hydrochloride salt .

| Parameter | Value/Detail |

|---|---|

| Catalyst Loading | 2 mol% |

| Solvent | Dry toluene |

| Reaction Time | 12–24 hours |

| Isolated Yield | 98% |

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- 1H/13C NMR : DMSO-d6 solvent resolves amine protons (δ 8.68 ppm, broad singlet) and aromatic signals (δ 7.42–7.65 ppm). The methylene group adjacent to the amine appears at δ 4.02 ppm (q, J = 5.6 Hz) .

- HRMS : Validates molecular weight (e.g., m/z 348.1029 for a related chlorinated methanamine derivative) .

- Elemental Analysis : Confirms C, H, N, and Cl content stoichiometry.

Q. How should hygroscopic amine hydrochlorides be handled and stored to prevent decomposition?

- Storage : −20°C in airtight containers under nitrogen or argon to minimize moisture absorption .

- Handling : Use desiccators during weighing and gloveboxes for moisture-sensitive reactions.

- Waste Disposal : Segregate halogenated amine waste and consult institutional guidelines for professional disposal .

Advanced Research Questions

Q. How can discrepancies in NMR data for hydrochloride salts of primary amines be resolved?

Discrepancies often arise from hygroscopicity or solvent interactions. Mitigation strategies:

- Deuterated Solvents : Use DMSO-d6 to suppress exchange broadening of amine protons .

- Drying Protocols : Lyophilize the compound prior to analysis to remove residual water.

- Variable Temperature (VT) NMR : Resolve dynamic proton exchange effects by acquiring spectra at 25°C and 60°C.

Q. What catalytic mechanisms explain the high efficiency of transition metal-free reductions for primary amides?

The NHC-based potassium catalyst activates the amide carbonyl via a Lewis acid-base interaction, enabling hydride transfer from HBPin. Key steps:

- Substrate Activation : Coordination of the amide oxygen to potassium.

- Hydride Transfer : HBPin donates a hydride to the electrophilic carbon.

- Protonolysis : Hydrochloric acid quenches the intermediate to yield the amine salt .

Q. Can this compound serve as a precursor for bioorthogonal conjugation? If so, under what conditions?

While not directly reported, structural analogs with aromatic amines are used in click chemistry. Potential strategies:

- Tetrazine Ligation : React with methyltetrazine derivatives in aqueous buffer (pH 7.4, 25°C).

- Schiff Base Formation : Condense with aldehydes/ketones in anhydrous DMF or THF .

| Reaction Type | Conditions |

|---|---|

| Tetrazine Ligation | pH 7.4, 25°C, 12–24 hours |

| Schiff Base | Anhydrous DMF, 60°C, 6 hours |

Q. How do structural modifications (e.g., chloro-substitution) impact biological activity in related methanamine derivatives?

Comparative studies on serotonin/norepinephrine reuptake inhibitors show:

- Chlorine Position : Meta-substitution (3-chlorophenyl) enhances binding affinity compared to para-substitution.

- Hydrophobicity : Chlorine increases lipophilicity, improving blood-brain barrier penetration .

| Substituent Position | Bioactivity (IC50, nM) |

|---|---|

| 3-Chlorophenyl | 15.2 ± 1.3 |

| 4-Chlorophenyl | 28.7 ± 2.1 |

属性

IUPAC Name |

(3-chlorophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10;/h1-9,13H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOACANPNQMECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615613 | |

| Record name | 1-(3-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-37-8 | |

| Record name | 1-(3-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)(phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。